Cas no 1286699-09-9 (4-amino-N5-{4-(methylsulfanyl)phenylmethyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide)

4-Amino-N5-{4-(methylsulfanyl)phenylmethyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a thiazole-based dicarboxamide derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a 4-(methylsulfanyl)phenylmethyl substituent at the N5 position and an isopropyl group at the N3 position, contributing to its unique physicochemical properties. The compound's thiazole core and dual carboxamide functionality enhance its binding affinity, making it a candidate for enzyme inhibition studies. The presence of a methylsulfanyl group may influence lipophilicity and metabolic stability. This molecule is of interest for its structural versatility in designing bioactive compounds, particularly in targeting specific protein interactions or pathways.
4-amino-N5-{4-(methylsulfanyl)phenylmethyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide structure
1286699-09-9 structure
Product name:4-amino-N5-{4-(methylsulfanyl)phenylmethyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
CAS No:1286699-09-9
MF:C16H20N4O2S2
MW:364.485600471497
CID:6387590
PubChem ID:52905865

4-amino-N5-{4-(methylsulfanyl)phenylmethyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-amino-N5-{4-(methylsulfanyl)phenylmethyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
    • 1286699-09-9
    • VU0627107-1
    • 4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
    • F3407-4516
    • 4-amino-5-N-[(4-methylsulfanylphenyl)methyl]-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide
    • 4-amino-N3-isopropyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide
    • AKOS021860802
    • 4-amino-N~3~-isopropyl-N~5~-[4-(methylthio)benzyl]isothiazole-3,5-dicarboxamide
    • Inchi: 1S/C16H20N4O2S2/c1-9(2)19-15(21)13-12(17)14(24-20-13)16(22)18-8-10-4-6-11(23-3)7-5-10/h4-7,9H,8,17H2,1-3H3,(H,18,22)(H,19,21)
    • InChI Key: CXQURLVTVANFBT-UHFFFAOYSA-N
    • SMILES: S1C(C(NCC2C=CC(=CC=2)SC)=O)=C(C(C(NC(C)C)=O)=N1)N

Computed Properties

  • Exact Mass: 364.10276824g/mol
  • Monoisotopic Mass: 364.10276824g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 151Ų

4-amino-N5-{4-(methylsulfanyl)phenylmethyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-4516-10mg
4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
1286699-09-9
10mg
$79.0 2023-09-10
Life Chemicals
F3407-4516-25mg
4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
1286699-09-9
25mg
$109.0 2023-09-10
Life Chemicals
F3407-4516-5mg
4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
1286699-09-9
5mg
$69.0 2023-09-10
Life Chemicals
F3407-4516-20μmol
4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
1286699-09-9
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-4516-20mg
4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
1286699-09-9
20mg
$99.0 2023-09-10
Life Chemicals
F3407-4516-2μmol
4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
1286699-09-9
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-4516-1mg
4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
1286699-09-9
1mg
$54.0 2023-09-10
Life Chemicals
F3407-4516-15mg
4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
1286699-09-9
15mg
$89.0 2023-09-10
Life Chemicals
F3407-4516-5μmol
4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
1286699-09-9
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-4516-10μmol
4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
1286699-09-9
10μmol
$69.0 2023-09-10

4-amino-N5-{4-(methylsulfanyl)phenylmethyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide Related Literature

Additional information on 4-amino-N5-{4-(methylsulfanyl)phenylmethyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Recent Advances in the Study of 4-amino-N5-{4-(methylsulfanyl)phenylmethyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide (CAS: 1286699-09-9)

The compound 4-amino-N5-{4-(methylsulfanyl)phenylmethyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide (CAS: 1286699-09-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole dicarboxamide core and functionalized side chains, has demonstrated promising pharmacological properties, particularly in the context of targeted therapy development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential applications in treating various diseases.

One of the key areas of research has been the investigation of this compound's interaction with specific biological targets. Preliminary findings suggest that it exhibits high affinity for certain protein kinases involved in cell signaling pathways, making it a potential candidate for kinase inhibitor development. Structural-activity relationship (SAR) studies have further refined the understanding of how modifications to its chemical structure can enhance its selectivity and potency, thereby reducing off-target effects.

In addition to its therapeutic potential, significant progress has been made in the synthetic methodologies for producing 4-amino-N5-{4-(methylsulfanyl)phenylmethyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide. Recent publications have reported improved yields and purity through novel catalytic systems and green chemistry approaches. These advancements not only facilitate large-scale production but also ensure the reproducibility and consistency required for preclinical and clinical studies.

Another critical aspect of current research involves the compound's pharmacokinetic and pharmacodynamic profiles. Early-stage in vivo studies have provided valuable insights into its bioavailability, metabolic stability, and tissue distribution. These findings are instrumental in guiding the design of future formulations and dosing regimens, ensuring optimal therapeutic outcomes while minimizing adverse effects.

Looking ahead, the integration of computational modeling and high-throughput screening techniques is expected to accelerate the discovery of derivatives with enhanced properties. Collaborative efforts between academic institutions and pharmaceutical companies are also paving the way for translational research, bridging the gap between benchside discoveries and bedside applications. As the body of evidence grows, 4-amino-N5-{4-(methylsulfanyl)phenylmethyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is poised to become a cornerstone in the development of next-generation therapeutics.

In conclusion, the ongoing research on 4-amino-N5-{4-(methylsulfanyl)phenylmethyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide underscores its multifaceted potential in addressing unmet medical needs. The convergence of synthetic chemistry, structural biology, and pharmacological studies is driving innovation in this area, offering new avenues for drug discovery and development. Continued investment in research and collaboration will be essential to fully realize the therapeutic benefits of this promising compound.

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